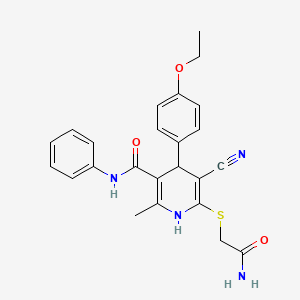

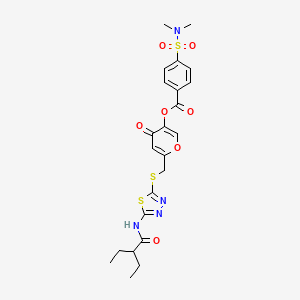

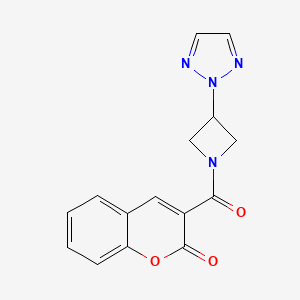

![molecular formula C20H15F3N4O B2432350 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 338774-92-8](/img/structure/B2432350.png)

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea (hereafter referred to as N5,6-DHQ) is a synthetic compound that has been the subject of numerous scientific studies in recent years. It is a member of the quinazolinone class of compounds, which have a wide range of biological activities. N5,6-DHQ has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic effects. In addition, N5,6-DHQ has been shown to possess a number of biochemical and physiological effects, which may make it an attractive target for drug development.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

The compound and its derivatives are actively explored in chemical synthesis. For instance, Patel, Chikhalia, and Kumari (2015) developed an efficient palladium-catalyzed Suzuki C–C coupling method for synthesizing novel urea and thiourea-based quinazoline derivatives. This process, starting from 2,4-dichloroquinazoline, yields a series of 1-phenyl-3-(4-(4-(m-tolyloxy)quinazolin-2-yl)phenyl)urea/thiourea derivatives in good overall yields, demonstrating the compound's versatility in synthetic organic chemistry (Patel, Chikhalia, & Kumari, 2015).

Biological Activities

Several studies focus on the biological activities of this compound's derivatives. Mohamed et al. (2012) synthesized a series of dihydrobenzo[h]quinazoline derivatives and tested them for anticancer and antiviral activities. The results showed that many of these compounds have good anticancer and antiviral activities, suggesting potential therapeutic applications (Mohamed et al., 2012). Similarly, Bonacorso et al. (2016) reported the synthesis and evaluation of a new series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines, demonstrating significant analgesic effects in a mice pain model, indicating potential for developing new analgesic drugs (Bonacorso et al., 2016).

Antimicrobial Properties

Buha et al. (2012) synthesized a novel series of urea/thiourea derivatives and screened them for antimicrobial activity against various microorganisms. The compounds showed broad-spectrum activity, and a quantitative structure–activity relationship study provided insights into pharmacophoric features responsible for antibacterial activity (Buha et al., 2012).

Pharmacokinetics and Receptor Binding

The pharmacokinetic characteristics and receptor binding properties of the compound's derivatives have also been studied. Zuo et al. (2020) established an LC-MS/MS method to determine the concentration of a novel epidermal growth factor receptor (EGFR) inhibitor, ZCJ14, in rat plasma and investigated its pharmacokinetic characteristics. The study provided valuable data for the pharmacokinetic parameters and oral bioavailability of ZCJ14, which could be useful for other diarylurea moiety-containing drugs (Zuo et al., 2020). Additionally, van Muijlwijk-Koezen et al. (2000) explored the binding of isoquinoline and quinazoline urea derivatives to human adenosine A(3) receptors, highlighting the compound's potential in characterizing receptor antagonists (van Muijlwijk-Koezen et al., 2000).

Propiedades

IUPAC Name |

1-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O/c21-20(22,23)14-5-3-6-15(10-14)25-19(28)27-18-24-11-13-9-8-12-4-1-2-7-16(12)17(13)26-18/h1-7,10-11H,8-9H2,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJRHZQUTQKENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

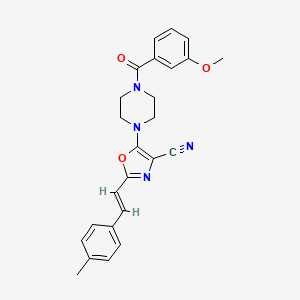

![3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2432272.png)

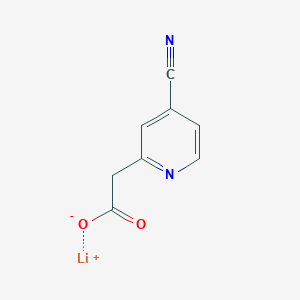

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2432275.png)

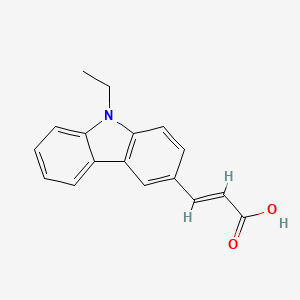

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2432285.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2432288.png)